methyl 1-methyl-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 1-methyl-1H-pyrrole-3-carboxylate (MPC) is a carboxylic acid derivative of pyrrole, which is an important heterocyclic compound found in many natural products and synthetic compounds. MPC is a colorless, tasteless and odorless solid that is insoluble in water and soluble in ethanol, methanol, and ether. It is used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. MPC is also used as a reagent in the synthesis of various other compounds, such as pyrrolidine, piperidine, and piperazine derivatives.
Scientific Research Applications
Pharmaceutical Drug Synthesis
Methyl 1-methyl-1H-pyrrole-3-carboxylate: is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its pyrrole core is a common motif in drugs exhibiting a wide range of biological activities, including antipsychotic, β-adrenergic antagonist, and anticancer properties . The compound’s ability to undergo diverse chemical reactions makes it an essential building block for medicinal chemists.
Antifungal Agent Development
The pyrrole derivative has been utilized in the synthesis of antifungal agents. Specifically, modifications of the pyrrole ring have led to the creation of compounds with significant antifungal properties, which are crucial in the development of new treatments for fungal infections .
Antibacterial Research
Research into antibacterial agents has also benefited from the use of Methyl 1-methyl-1H-pyrrole-3-carboxylate . The pyrrole structure is known to inhibit bacterial growth, and its derivatives are being explored for their potential as new antibacterial drugs .
Antimalarial Activity
Compounds derived from Methyl 1-methyl-1H-pyrrole-3-carboxylate have shown promise in antimalarial research. The pyrrole ring system’s versatility allows for the synthesis of molecules that can interfere with the life cycle of malaria-causing parasites .
Anticancer Research
The pyrrole ring is a component of several anticancer drugs. Derivatives of Methyl 1-methyl-1H-pyrrole-3-carboxylate are being studied for their potential to treat various forms of cancer, including leukemia and lymphoma, by interfering with cell proliferation and survival .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrole derivatives make Methyl 1-methyl-1H-pyrrole-3-carboxylate a candidate for the development of new anti-inflammatory medications. Its ability to modulate inflammatory pathways is of significant interest in pharmaceutical research .
Material Science
Beyond its biological applications, Methyl 1-methyl-1H-pyrrole-3-carboxylate is also used in material science. Its chemical structure can be incorporated into polymers and other materials to impart specific properties, such as conductivity or fluorescence .
Chemical Biology and Bioconjugation
In chemical biology, Methyl 1-methyl-1H-pyrrole-3-carboxylate serves as a versatile linker for bioconjugation strategies. It is used to attach biomolecules to various substrates, facilitating the study of biological processes and the development of diagnostic tools .
properties
IUPAC Name |
methyl 1-methylpyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-4-3-6(5-8)7(9)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFRBWRVMAKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627970 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40611-74-3 | |
Record name | Methyl 1-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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